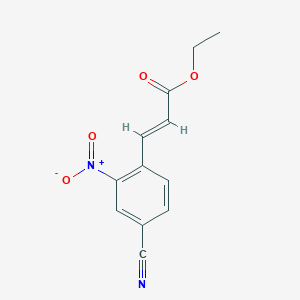

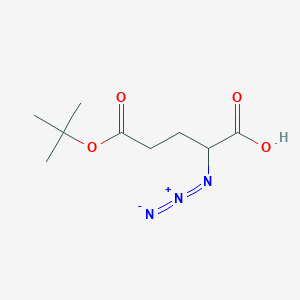

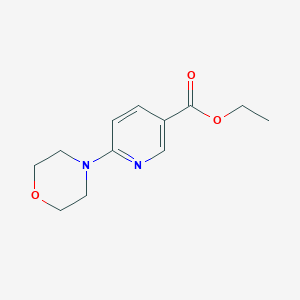

Ethyl 6-morpholinonicotinate

Vue d'ensemble

Description

Ethyl 6-morpholinonicotinate is a chemical compound that is related to various research studies focusing on its synthesis, molecular structure, and chemical properties. Although the exact compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and characteristics that could be extrapolated to ethyl 6-morpholinonicotinate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine with other chemical agents. For instance, a derivative of mecarbinate was synthesized by reacting a morpholino methyl compound with other reactants under ambient conditions, which suggests a potential pathway for synthesizing ethyl 6-morpholinonicotinate . Additionally, the reaction of ethyl azidoformate with morpholine has been studied, showing that morpholine can react rapidly to form different products, indicating its reactivity which could be relevant for the synthesis of ethyl 6-morpholinonicotinate .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 6-morpholinonicotinate has been analyzed using various spectroscopic techniques and density functional theory (DFT) calculations. For example, the structural and spectroscopic data of ethyl-6-chloronicotinate were obtained using DFT, which provided insights into the vibrational modes and potential energy distribution . This type of analysis is crucial for understanding the molecular structure of ethyl 6-morpholinonicotinate.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in several studies. The reaction of morpholine derivatives with ethyl azidoformate resulted in the formation of morpholinium azide and other products, demonstrating the potential chemical reactions that morpholine can undergo . This information is valuable for predicting the types of chemical reactions that ethyl 6-morpholinonicotinate might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been studied through spectroscopic methods and theoretical calculations. For instance, the spectroscopic study of ethyl-6-chloronicotinate provided detailed information on its vibrational spectra, NMR chemical shifts, and electronic properties . These studies contribute to a comprehensive understanding of the physical and chemical properties that could be expected for ethyl 6-morpholinonicotinate.

Applications De Recherche Scientifique

Antioxidative and Anti-inflammatory Properties

Ethyl 6-morpholinonicotinate and similar morpholine alkaloids have been identified for their antioxidative and anti-inflammatory properties. A study on a new morpholine alkaloid isolated from red seaweed Gracilaria opuntia demonstrated significant free radical scavenging activities, greater cyclooxygenase-2 (COX-2) inhibitory activity, and in vitro 5-lipoxidase inhibitory activity, suggesting potential applications in managing inflammation and oxidative stress (Makkar & Chakraborty, 2018).

Synthesis and Molecular Interactions

Ethyl 6-morpholinonicotinate derivatives have been synthesized and studied for their interactions with biological molecules. For instance, a study investigated the interaction of a morpholine derivative with human serum albumin, revealing insights into the binding mechanisms and molecular interactions, which are essential for drug development and pharmacological studies (Yegorova et al., 2016).

Antibacterial Applications

Research on morpholine derivatives, including ethyl 6-morpholinonicotinate, has shown promise in antibacterial applications. A study on 4-(2-Aminoethyl) morpholine derivatives highlighted their synthesis and potential as antibacterial agents, indicating the scope of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2016).

Chemical Synthesis and Applications

The synthesis and applications of ethyl 6-morpholinonicotinate in chemical reactions have been explored in various studies. For example, research on the transformations of substituted oxazolo-pyridines and their cyclization with morpholine compounds showcases the versatility and utility of morpholine derivatives in organic synthesis (Rybakov & Babaev, 2014).

Propriétés

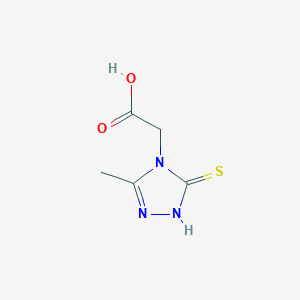

IUPAC Name |

ethyl 6-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-11(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINZIKSHPDGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558624 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-morpholinonicotinate | |

CAS RN |

252944-02-8 | |

| Record name | Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252944-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)

![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)